molecular formula C17H19NO2 B5566558 N-benzyl-2-(3,4-dimethylphenoxy)acetamide

N-benzyl-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5566558
M. Wt: 269.34 g/mol
InChI Key: PVPGNKBOXZOTKK-UHFFFAOYSA-N
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Description

Compounds like N-benzyl-2-(3,4-dimethylphenoxy)acetamide are typically organic molecules that contain a benzyl group (a benzene ring attached to a CH2 group), an acetamide group (an acetyl group bound to an amine), and a phenoxy group (a benzene ring attached to an oxygen atom) .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of a benzyl halide with a phenol to form the phenoxybenzyl portion of the molecule. The acetamide group can be introduced through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving a compound like N-benzyl-2-(3,4-dimethylphenoxy)acetamide would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of benzyl compounds, such as oxidation, or reactions typical of acetamides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N-benzyl-2-(3,4-dimethylphenoxy)acetamide, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Analytical Chemistry Applications

N-benzyl-2-(3,4-dimethylphenoxy)acetamide derivatives have been utilized as molecular probes in analytical chemistry for the sensitive detection of carbonyl compounds in environmental samples. These derivatives, including dansylacetamidooxyamine (DNSAOA), are used for trace measurement of aldehydes and ketones in water samples, showcasing improved sensitivity and specificity due to enhancements in synthesis leading to higher purity probes. This application is crucial for monitoring environmental pollutants and understanding their impact on ecosystems (Houdier, S., Perrier, S., Defrancq, E., & Legrand, M., 2000).

Materials Science and Corrosion Inhibition

In materials science, N-benzyl-2-(3,4-dimethylphenoxy)acetamide derivatives have been studied for their corrosion inhibition potential. Derivatives such as benzimidazole compounds have shown remarkable efficacy in protecting carbon steel in acidic environments, suggesting applications in enhancing the longevity and durability of industrial metals. These studies combine theoretical and experimental approaches to understand the mechanisms of corrosion inhibition, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Rouifi, Z., Rbaa, M., Abousalem, A., et al., 2020).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s always important to handle chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on a compound like N-benzyl-2-(3,4-dimethylphenoxy)acetamide would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-benzyl-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-16(10-14(13)2)20-12-17(19)18-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGNKBOXZOTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3,4-dimethylphenoxy)acetamide

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